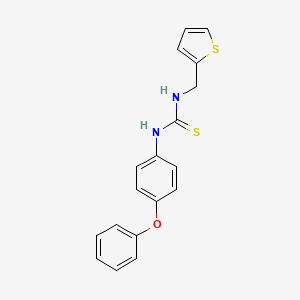![molecular formula C14H13N3O2S B5815994 N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, also known as PAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAA is a pyridine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the activity of various enzymes and signaling pathways, leading to changes in gene expression, cell proliferation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways, allowing researchers to study the effects of these pathways on various biological processes. However, one limitation of using N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several potential future directions for research on N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, including:
1. Further studies on the mechanism of action of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, including its effects on specific enzymes and signaling pathways.
2. Studies on the potential use of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases.
3. Studies on the potential use of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide in the development of new drugs or therapies for the treatment of various diseases.
4. Studies on the potential side effects and toxicity of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide, as well as the optimal dose and duration of treatment.
In conclusion, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide is a promising compound that has been extensively studied for its potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with phenylthioacetic acid in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in cancer treatment. In neurology, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide has been shown to modulate the immune response and have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-14(12-8-4-5-9-16-12)17-19-13(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKJGULSYJIPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)

![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)
![N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5815998.png)
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
